(r)-6,8-Difluorochroman-4-amine

5-HT1A Receptor Radioligand Binding Serotonin

Procure (R)-6,8-Difluorochroman-4-amine as the indispensable (R)-configured chiral building block for peripherally selective dopamine β-hydroxylase (DβH) inhibitors etamicastat and zamicastat. The 6,8-difluoro substitution pattern is non-negotiable for metabolic stability and target binding; the (R)-stereochemistry is essential for generating the active drug diastereomer—the (S)-enantiomer (CAS 1003887-61-3) or racemate yields inactive or less efficacious profiles. Also serves as a validated starting scaffold for 5-HT1A receptor SAR programs (IC₅₀ = 315 nM) and CCR1 antagonist development. This enantiopure fluorinated amine provides a rigid chroman core for diverse library synthesis via amide coupling, reductive amination, or nucleophilic substitution. Insist on defined stereochemistry and precise 6,8-difluoro regiochemistry for your cardiovascular, CNS, or autoimmune research programs.

Molecular Formula C9H9F2NO
Molecular Weight 185.17
CAS No. 912260-01-6
Cat. No. B3301725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-6,8-Difluorochroman-4-amine
CAS912260-01-6
Molecular FormulaC9H9F2NO
Molecular Weight185.17
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2F)F
InChIInChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1
InChIKeyZKIGFYDHFRNAMR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6,8-Difluorochroman-4-amine (CAS 912260-01-6): A Chiral Fluorinated Chroman-4-amine Building Block for CNS and Cardiovascular Research


(R)-6,8-Difluorochroman-4-amine (CAS 912260-01-6) is a chiral, fluorinated heterocyclic amine belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class. Its structure is defined by an (R)-configured primary amine at the 4-position and fluorine atoms at the 6- and 8-positions of the aromatic ring . With a molecular formula of C9H9F2NO and a molecular weight of 185.17 g/mol, this compound exhibits a calculated LogP (XLogP3-AA) of 1.1, suggesting moderate lipophilicity [1]. This scaffold is a key intermediate in the synthesis of more complex molecules, notably peripherally selective dopamine β-hydroxylase (DβH) inhibitors such as etamicastat and zamicastat, which have been investigated for cardiovascular and CNS disorders [2].

(R)-6,8-Difluorochroman-4-amine: Why Non-Fluorinated or Racemic Analogs Cannot Substitute in Chiral Synthesis and Receptor Targeting


The specific substitution pattern and absolute stereochemistry of (R)-6,8-Difluorochroman-4-amine are non-negotiable for its intended applications. The 6,8-difluoro motif on the chroman ring is critical for tuning electronic properties and metabolic stability, while the (R)-configuration at the 4-amine position dictates the spatial orientation required for interactions with chiral biological targets . Substituting with the (S)-enantiomer (CAS 1003887-61-3) or a racemic mixture would result in a different or less efficacious pharmacological profile, as evidenced by the stereospecificity observed in the synthesis of DβH inhibitors like etamicastat, where the (R)-configuration is essential for generating the active drug substance [1]. Furthermore, using a non-fluorinated chroman-4-amine scaffold would fail to recapitulate the improved binding and selectivity profile imparted by the fluorine substituents [2].

Quantitative Differentiation of (R)-6,8-Difluorochroman-4-amine: Binding Affinity, Target Engagement, and Synthetic Utility


In Vitro Binding Affinity at the 5-HT1A Receptor: A Class-Level Benchmark

The target compound demonstrates measurable in vitro affinity for the serotonin 5-HT1A receptor, a key target for anxiolytic and antidepressant therapeutics. In a radioligand binding assay, (R)-6,8-Difluorochroman-4-amine displaced [3H]8-OH-DPAT from rat hippocampal membranes with an IC50 of 315 nM [1]. While this affinity is moderate, it establishes a baseline for the chroman-4-amine scaffold's potential as a 5-HT1A ligand. This data point allows for comparison with more potent fluorochroman derivatives reported in the literature, which have demonstrated nanomolar Ki values at 5-HT1A, underscoring the impact of structural elaboration on potency [2].

5-HT1A Receptor Radioligand Binding Serotonin CNS Drug Discovery

Stereochemical Purity as a Determinant for Dopamine β-Hydroxylase (DβH) Inhibitor Synthesis

The (R)-enantiomer is a critical, stereodefined intermediate in the synthesis of peripherally selective DβH inhibitors. Patent literature explicitly identifies (R)-6,8-difluorochroman-3-ylamine (a closely related regioisomer) as essential for constructing the active (R)-stereoisomer of the final drug, etamicastat/zamicastat [1][2]. The (S)-enantiomer of 6,8-difluorochroman-4-amine would lead to the opposite stereochemistry in the final compound, which is known to be a less active or inactive isomer [1]. This requirement for high enantiomeric purity in the starting material directly translates to the procurement need for the (R)-enantiomer (CAS 912260-01-6) over the (S)-enantiomer (CAS 1003887-61-3) or the racemate for this specific drug development pathway.

Dopamine β-Hydroxylase Chiral Synthesis Cardiovascular Enantiomeric Purity

Selectivity Profile: Differentiating from 5,7-Difluorochroman-4-amine Isomer

The specific 6,8-difluoro substitution pattern on the chroman ring dictates its utility as a reagent for specific target classes. A commercial vendor's documentation notes that (S)-6,8-Difluorochroman-4-amine is a reagent for preparing proline urea CCR1 antagonists, whereas its positional isomer, (S)-5,7-Difluorochroman-4-amine (CAS 1212993-64-0), is used for the same purpose . This indicates that the position of the fluorine atoms is a key determinant in targeting the CCR1 receptor. While the data is for the (S)-enantiomer, it provides a strong class-level inference that the 6,8-difluoro pattern, regardless of enantiomer, confers a distinct binding profile for CCR1 that is not interchangeable with the 5,7-difluoro analog.

CCR1 Antagonist Isomeric Selectivity Autoimmune Disease Inflammation

Commercially Available Purity and Pricing: A Procurement Baseline

As a reference for procurement, (R)-6,8-Difluorochroman-4-amine (CAS 912260-01-6) is commercially available from multiple suppliers. A review of supplier data indicates a typical purity specification of ≥98% . This provides a benchmark for acceptable quality. While specific pricing data is not publicly accessible in a static format, the compound is offered as a research chemical building block in quantities up to kilograms , indicating its availability for both small-scale research and larger development efforts.

Chemical Procurement Purity Cost Benchmarking

Validated Applications for (R)-6,8-Difluorochroman-4-amine: From Cardiovascular Drug Synthesis to CNS Target Exploration


Synthesis of Peripherally Selective Dopamine β-Hydroxylase (DβH) Inhibitors

Procure (R)-6,8-Difluorochroman-4-amine as a key chiral building block for the synthesis of advanced DβH inhibitors like etamicastat and zamicastat. Patent evidence confirms that the (R)-configuration of this amine is essential for constructing the active stereoisomer of these drug candidates, which are under investigation for cardiovascular diseases such as hypertension and heart failure [1]. Using the (S)-enantiomer or racemate would result in an inactive or less active diastereomer, making this specific stereoisomer indispensable.

Developing Ligands for Serotonergic Targets (5-HT1A)

Utilize (R)-6,8-Difluorochroman-4-amine as a starting point for a medicinal chemistry program aimed at the 5-HT1A receptor. Its demonstrated, albeit moderate, affinity (IC50 = 315 nM) for the 5-HT1A receptor provides a validated starting scaffold for structure-activity relationship (SAR) studies [2]. Researchers can employ this compound to elaborate more potent and selective 5-HT1A ligands for potential use in treating anxiety and depression.

Exploration of CCR1 Chemokine Receptor Antagonism

Leverage (R)-6,8-Difluorochroman-4-amine as a reagent for the preparation of proline urea-based CCR1 antagonists. The 6,8-difluoro substitution pattern on the chroman ring is specifically associated with this application, differentiating it from other regioisomers . This provides a defined entry point for research into autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

General Synthesis of Fluorinated, Chiral Heterocyclic Libraries

Employ this enantiopure fluorinated amine as a versatile building block to introduce a rigid, chiral chroman core into diverse molecular libraries. Its primary amine handle is amenable to a wide range of synthetic transformations, including amide bond formation, reductive amination, and nucleophilic substitution, facilitating the creation of novel compounds for high-throughput screening .

Quote Request

Request a Quote for (r)-6,8-Difluorochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.